3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid
Description
3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid is a nitroaromatic compound featuring a benzoic acid backbone substituted with a nitro group at the 5-position and a 4-fluoro-3-methylphenyl moiety at the 3-position. Key characteristics inferred from similar compounds include:
- Molecular formula: Likely C₁₄H₁₀FNO₄ (estimated based on analogs like 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid, which has a molecular weight of 305.21 g/mol ).
- Synthetic relevance: Nitrobenzoic acid derivatives are frequently used as intermediates in medicinal chemistry, such as in sulfonamide-based antidiabetic agents or antitumor prodrugs .
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-5-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-8-4-9(2-3-13(8)15)10-5-11(14(17)18)7-12(6-10)16(19)20/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHBOYSQIQYXTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689323 | |
| Record name | 4'-Fluoro-3'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261903-10-9 | |
| Record name | 4'-Fluoro-3'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid typically involves a multi-step process. One common method starts with the nitration of 4-fluoro-3-methylbenzoic acid to introduce the nitro group. This is followed by a series of reactions to attach the fluoro and methyl groups to the phenyl ring. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are used under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)-5-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro and methyl groups may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid (YB-1739)
- Molecular formula: C₁₄H₈FNO₆ .
- Applications : Used in metal phosphonate synthesis for hybrid materials due to its bifunctional (carboxy and nitro) groups .
3-(4-Methylthiophenyl)-5-nitrobenzoic acid
- Molecular formula: C₁₄H₁₁NO₄S .
- Key differences : Replaces fluorine with a methylthio group, increasing lipophilicity and altering electronic properties (sulfur’s electron-donating effect vs. fluorine’s electron-withdrawing nature).
- Applications: Potential use in drug discovery, where sulfur-containing moieties often improve metabolic stability .
4-Fluoro-2-methyl-3-nitrobenzoic acid
- Molecular formula: C₈H₆FNO₄ .
- Key differences : Nitro and fluoro groups are positioned ortho to the carboxylic acid, creating steric hindrance and affecting reactivity.
- Applications : Intermediate in agrochemicals or antibiotics due to its compact structure .
Sulfamoyl Benzamide Derivatives
- Example : 3-(Chlorosulphonyl)-5-nitrobenzoic acid derivatives (e.g., antidiabetic agents) .
- Comparison : The nitro group in these compounds facilitates electron-deficient aromatic systems, enhancing interactions with glucokinase enzymes. The target compound’s 4-fluoro-3-methylphenyl group may similarly modulate target binding through hydrophobic interactions.
Antitumor Benzothiazoles
- Example: 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole .
- Comparison : Fluorine substitution improves metabolic stability and bioavailability. The target compound’s nitro group could act as a prodrug trigger, analogous to nitroreductase-activated antitumor agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
